Apigenin 7-O-(2G-rhamnosyl)gentiobioside

Thermal analysis Stability Formulation

Researchers requiring precise flavonoid glycoside identification face misidentification risks with generic apigenin glycosides. Apigenin 7-O-(2G-rhamnosyl)gentiobioside eliminates this uncertainty. • Distinctive 2G-rhamnosyl-gentiobiosyl moiety ensures unambiguous LC-MS confirmation vs. simpler glycosides (cosmosiin m.p. 230-237 °C vs. 309-310 °C). • ≥98% HPLC purity with defined MW (740.66 g/mol) and DMSO solubility (50 mg/mL) for reproducible SAR and pharmacokinetic studies. • Sourced from Lonicera gracilipes var. glandulosa; species-specific marker for herbal product authentication and QC.

Molecular Formula C33H40O19
Molecular Weight 740.7 g/mol
Cat. No. B169289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApigenin 7-O-(2G-rhamnosyl)gentiobioside
Molecular FormulaC33H40O19
Molecular Weight740.7 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O
InChIInChI=1S/C33H40O19/c1-11-22(38)25(41)29(45)32(47-11)52-30-27(43)24(40)20(10-46-31-28(44)26(42)23(39)19(9-34)50-31)51-33(30)48-14-6-15(36)21-16(37)8-17(49-18(21)7-14)12-2-4-13(35)5-3-12/h2-8,11,19-20,22-36,38-45H,9-10H2,1H3/t11-,19+,20+,22-,23+,24+,25+,26-,27-,28+,29+,30+,31+,32-,33+/m0/s1
InChIKeyLXOPDILLGIDKLW-KDGNLIIISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Apigenin 7-O-(2G-rhamnosyl)gentiobioside: Sourcing & Structural Identity


Apigenin 7-O-(2G-rhamnosyl)gentiobioside (CAS 174284-20-9) is a natural flavone O-glycoside belonging to the apigenin glycoside family. It was first isolated from Lonicera gracilipes var. glandulosa and structurally characterized as a novel apigenin derivative featuring a distinctive 2G-rhamnosyl-gentiobiosyl disaccharide moiety at the 7-O position [1]. With a molecular formula of C33H40O19 and a molecular weight of 740.66 g/mol, this compound represents a high-molecular-weight, highly glycosylated flavonoid [2]. It is primarily used as an analytical reference standard and as a specialized research tool for investigating structure-activity relationships (SAR) within the broader apigenin glycoside class . This guide provides a data-driven justification for its selection over simpler, more readily available apigenin glycosides.

Apigenin 7-O-(2G-rhamnosyl)gentiobioside: Generic Substitution Risks


Substituting Apigenin 7-O-(2G-rhamnosyl)gentiobioside with a generic 'apigenin glycoside' introduces significant scientific and procurement risk. The compound's unique 2G-rhamnosyl-gentiobiosyl substitution pattern is not merely a trivial structural variation; it directly influences key physicochemical properties such as solubility, thermal stability, and molecular recognition, which are critical for experimental reproducibility and downstream application performance [1]. As demonstrated in the quantitative evidence below, this compound exhibits a markedly higher melting point (309-310 °C) compared to simpler apigenin 7-O-glycosides like cosmosiin (230-237 °C), indicating a distinct crystalline lattice and thermal stability profile . Furthermore, its specific DMSO solubility (50 mg/mL) and molecular weight (740.66 g/mol) are not shared by its analogs, making it the requisite material for studies where the exact glycosylation state is a controlled variable [2].

Apigenin 7-O-(2G-rhamnosyl)gentiobioside: Comparison to Analogs


Thermal Stability vs. Apigenin 7-O-Glucoside

Apigenin 7-O-(2G-rhamnosyl)gentiobioside demonstrates a markedly higher melting point of 309-310 °C . This is in stark contrast to the simpler apigenin 7-O-glucoside (cosmosiin), which melts between 230-237 °C . This difference of 72-80 °C directly reflects the compound's more complex glycosylation pattern and indicates a more stable crystalline lattice, which is a critical factor for long-term storage, thermal processing, and formulation stability [1].

Thermal analysis Stability Formulation

Molecular Weight Differentiation for LC-MS

The unique 2G-rhamnosyl-gentiobiosyl moiety imparts a molecular weight of 740.66 g/mol to Apigenin 7-O-(2G-rhamnosyl)gentiobioside, as reported by authoritative chemical databases and supplier certificates of analysis [1]. This is significantly higher than that of its closest structural relatives, including Apigenin 7-O-gentiobioside (594.52 g/mol) [2] and Apigenin 7-O-glucoside (432.38 g/mol) . This precise mass difference serves as a definitive and quantifiable marker for compound identity verification via LC-MS, ensuring that the correct analyte is being quantified and that no inadvertent substitution has occurred.

Analytical chemistry Mass spectrometry Chromatography

Optimized DMSO Solubility for Assays

The compound exhibits a defined solubility of 50 mg/mL in DMSO at 25°C, a key parameter for preparing stock solutions for cell-based and enzymatic assays . This value is directly comparable to the solubility of the parent aglycone, apigenin, which ranges from 27 mg/mL to 83 mg/mL depending on the supplier and preparation method . The provided solubility data, when combined with the recommended storage conditions of -20°C and protection from light, ensures that researchers can prepare stable and consistent stock solutions, a critical factor for dose-response studies and achieving reproducible experimental outcomes .

Solubility In vitro assays Formulation

High HPLC Purity & Standardization

Commercial sourcing of Apigenin 7-O-(2G-rhamnosyl)gentiobioside from reputable suppliers comes with a verified purity specification of ≥98% as determined by High-Performance Liquid Chromatography (HPLC), a standard that is consistently reported across technical datasheets . This high level of purity, combined with rigorous quality control documentation (e.g., Certificate of Analysis), provides the necessary assurance for its use as an analytical reference standard for compound identification in complex natural product extracts and for quantitative studies where even minor impurities could confound results .

Quality control Reference standard Analytical chemistry

Apigenin 7-O-(2G-rhamnosyl)gentiobioside: Key Application Scenarios


Analytical Reference Standard for Natural Products

Due to its well-defined molecular weight (740.66 g/mol), high HPLC purity (≥98%), and unique retention characteristics, Apigenin 7-O-(2G-rhamnosyl)gentiobioside is ideally suited as an analytical reference standard for the identification and quantification of this specific flavonoid glycoside in plant extracts, dietary supplements, and traditional medicine preparations [1]. Its distinct mass and thermal stability (m.p. 309-310 °C) provide unambiguous confirmation points, reducing the risk of misidentification common with simpler glycosides .

Complex Glycosylation Effects on Bioavailability

The compound's unique 2G-rhamnosyl-gentiobiosyl moiety offers a distinct tool for studying the impact of extensive glycosylation on pharmacokinetic parameters. Its molecular weight (740.66 g/mol) and solubility profile (DMSO 50 mg/mL) are quantifiable variables that allow researchers to design comparative studies against simpler apigenin glycosides (e.g., apigenin 7-O-glucoside) to elucidate how glycosylation patterns affect solubility, cellular uptake, and metabolic stability in vitro [2].

SAR Comparator for Flavonoid Research

Apigenin 7-O-(2G-rhamnosyl)gentiobioside serves as a critical comparator in SAR studies aimed at dissecting the contribution of the 2G-rhamnosyl-gentiobiosyl group to biological activity. By directly comparing its effects with those of apigenin (aglycone), apigenin 7-O-glucoside, and apigenin 7-O-gentiobioside, researchers can attribute any differential activity (e.g., antioxidant capacity, enzyme inhibition) specifically to the presence of the additional rhamnose unit, thereby refining pharmacophore models and guiding the design of more potent or bioavailable derivatives [3].

QC Marker for Lonicera Species

As a phytochemical isolated from Lonicera gracilipes var. glandulosa, this compound can function as a species-specific chemical marker for the authentication and quality control of herbal products derived from Lonicera species [1]. The availability of high-purity reference material (≥98% HPLC) enables the development of robust analytical methods (e.g., HPLC-UV, LC-MS) to ensure batch-to-batch consistency and detect adulteration, a critical requirement for compliance with pharmacopoeial standards and for ensuring the reliability of preclinical research .

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